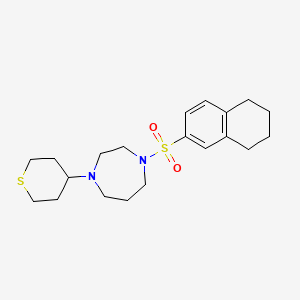

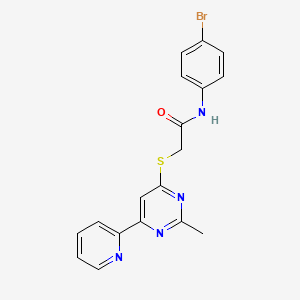

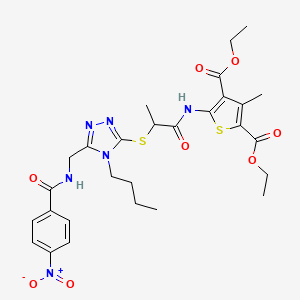

3-(pyridin-2-yloxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of TPB is based on a pyridine scaffold, which is a simple six-membered heterocyclic structure found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TPB involve a ring cleavage methodology reaction. This reaction allows the selective introduction of multiple functional groups to the pyridine scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of TPB can be inferred from its molecular structure. It contains a pyridine ring, which is known for its biological activities and physical properties .Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

Thiophenylhydrazonoacetates have been synthesized and investigated for their reactivity towards a variety of nitrogen nucleophiles, leading to the formation of derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. This work contributes to the understanding of heterocyclic synthesis involving thiophene derivatives (Mohareb et al., 2004).

Histone Deacetylase Inhibition

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a small molecule histone deacetylase (HDAC) inhibitor, showing isotype-selectivity and promising anticancer activity. This compound blocks cancer cell proliferation and induces various cellular responses conducive to inhibiting cancer growth, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis has been applied to the separation of imatinib mesylate and related substances, showcasing the method's effectiveness and potential for quality control in pharmaceutical analysis. This method provides a promising approach for the analysis of complex pharmaceutical compounds (Ye et al., 2012).

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Research into the synthesis of thieno[2,3-d]pyrimidine derivatives has led to the development of compounds with potential anti-inflammatory properties. This synthesis work is part of ongoing efforts to discover novel molecules with therapeutic applications (Abdelrazek et al., 2008).

Pyridyl Substituted Benzamides with Enhanced Emission

Pyridyl substituted benzamides have been found to exhibit aggregation enhanced emission and multi-stimuli-responsive properties. This discovery opens new avenues for the development of advanced materials with potential applications in sensing, imaging, and photonic devices (Srivastava et al., 2017).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The excellent potency and selectivity of similar compounds prompt further development of such inducers and investigation of the molecular and cellular mechanisms underlying their effects .

properties

IUPAC Name |

3-pyridin-2-yloxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S/c26-22(16-6-3-8-18(14-16)27-20-10-1-2-11-23-20)25-15-17-7-4-12-24-21(17)19-9-5-13-28-19/h1-14H,15H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCSOQBHDWMUHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2363504.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)

![6-Methyl-2,6-diaza-spiro[3.5]nonane](/img/structure/B2363519.png)

![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)